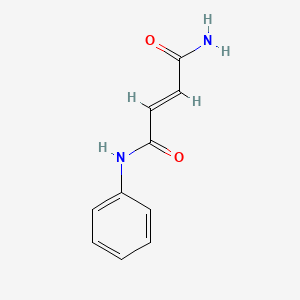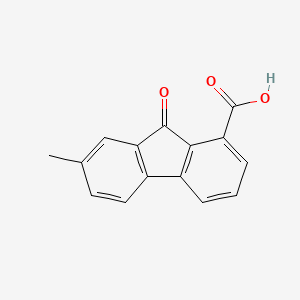
7-methyl-9-oxo-9H-fluorene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methyl-9-oxo-9H-fluorene-1-carboxylic acid is a chemical compound that belongs to the class of fluorene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Wirkmechanismus
The mechanism of action of 7-methyl-9-oxo-9H-fluorene-1-carboxylic acid is not fully understood. However, it is believed to exert its biological activities by interacting with specific targets in the cells. For example, some derivatives of 7-methyl-9-oxo-9H-fluorene-1-carboxylic acid have been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. Others have been found to induce apoptosis, a programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
7-methyl-9-oxo-9H-fluorene-1-carboxylic acid and its derivatives have been shown to exhibit various biochemical and physiological effects. For example, they can reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in cells. They can also inhibit the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and contribute to cancer invasion and metastasis. Moreover, some derivatives of 7-methyl-9-oxo-9H-fluorene-1-carboxylic acid have been found to induce autophagy, a cellular process that promotes the degradation of damaged organelles and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-methyl-9-oxo-9H-fluorene-1-carboxylic acid and its derivatives in lab experiments is their relatively simple synthesis method. They are also stable under normal laboratory conditions and can be easily stored. However, their low solubility in water can limit their use in some experiments. Moreover, the biological activities of 7-methyl-9-oxo-9H-fluorene-1-carboxylic acid derivatives can vary depending on the substitution pattern and functional groups attached to the molecule, making it challenging to predict their biological effects.
Zukünftige Richtungen
There are several future directions for the research on 7-methyl-9-oxo-9H-fluorene-1-carboxylic acid and its derivatives. One direction is to synthesize more derivatives and evaluate their biological activities. Another direction is to investigate the mechanism of action of the compounds in more detail, including their interactions with specific targets in cells. Moreover, the potential applications of 7-methyl-9-oxo-9H-fluorene-1-carboxylic acid in material science, such as the synthesis of fluorescent dyes and polymers, can also be explored.
Synthesemethoden
The synthesis of 7-methyl-9-oxo-9H-fluorene-1-carboxylic acid can be achieved through various methods, including the Friedel-Crafts acylation of fluorene with acetic anhydride and subsequent oxidation with chromic acid. Another method involves the reaction of 9H-fluorene-1-carboxylic acid with methyl magnesium bromide, followed by oxidation with Jones reagent. The yield of the synthesis process varies depending on the method used, ranging from 40% to 70%.
Wissenschaftliche Forschungsanwendungen
7-methyl-9-oxo-9H-fluorene-1-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It exhibits potent anti-inflammatory, anticancer, and antimicrobial activities. Researchers have synthesized a series of derivatives of 7-methyl-9-oxo-9H-fluorene-1-carboxylic acid and evaluated their biological activities. Some of the derivatives have shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and killing bacteria.
Eigenschaften
IUPAC Name |
7-methyl-9-oxofluorene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c1-8-5-6-9-10-3-2-4-11(15(17)18)13(10)14(16)12(9)7-8/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFCEQWXUDQEIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C2=O)C(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-9-oxo-9H-fluorene-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-oxo-3,4-dihydroquinoxaline-2-carboxamide](/img/structure/B5637501.png)
![N-[4-(dimethylamino)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B5637504.png)
![N-cyclopentyl-2-[(6-methyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5637513.png)
![8-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5637528.png)
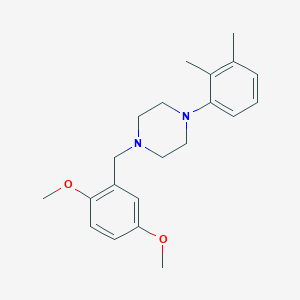
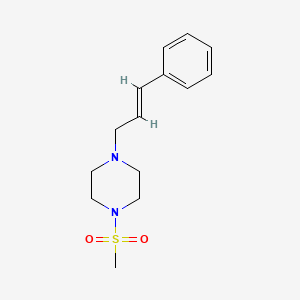
![8-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5637548.png)
![2-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5637551.png)
![1-cyclopentyl-N-[1-(2-methylbenzyl)cyclopropyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5637556.png)
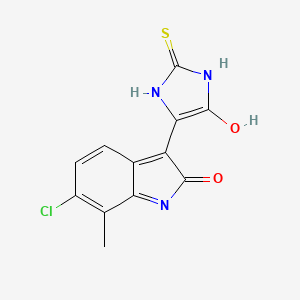
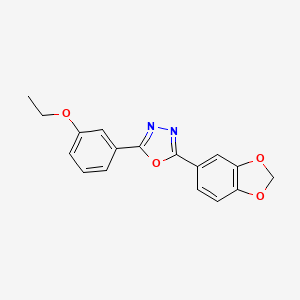

![1-[2-(4-hydroxyphenyl)ethyl]-N-[3-(1H-pyrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5637598.png)
